4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is an organic compound with the molecular formula C₁₄H₁₉NO It is a derivative of morpholine, featuring a 2,4,6-trimethylphenyl group attached to the ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with morpholine in the presence of a base. The reaction proceeds via a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the condensation reaction. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]piperidine
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]pyrrolidine
Uniqueness
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings
Properties
CAS No. |
58047-49-7 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C15H21NO/c1-12-10-13(2)15(14(3)11-12)4-5-16-6-8-17-9-7-16/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
XTGCBZYVMNWUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.